molecular formula C9H17FN2O B8689743 4-(3-fluoropiperidin-4-yl)morpholine

4-(3-fluoropiperidin-4-yl)morpholine

Cat. No.: B8689743
M. Wt: 188.24 g/mol
InChI Key: JFXIERVQQQVKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluoropiperidin-4-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-fluoro-piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoropiperidin-4-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and morpholine.

    Fluorination: The piperidine ring is fluorinated at the 3-position using a fluorinating agent like Selectfluor.

    Substitution: The fluorinated piperidine is then reacted with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoropiperidin-4-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(3-fluoropiperidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-fluoropiperidin-4-yl)morpholine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-piperidin-4-yl)-carbamic acid tert-butyl ester
  • cis-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Uniqueness

4-(3-fluoropiperidin-4-yl)morpholine is unique due to its combination of a morpholine ring and a fluorinated piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17FN2O

Molecular Weight

188.24 g/mol

IUPAC Name

4-(3-fluoropiperidin-4-yl)morpholine

InChI

InChI=1S/C9H17FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h8-9,11H,1-7H2

InChI Key

JFXIERVQQQVKBH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N2CCOCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 N HCl in Et2O (15 mL) was added to a solution of 3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester (1.28 g, 4.44 mmol) in DCM (2 mL) and the resulting suspension was stirred at room temperature 4 days. The precipitate was filtered off and tritured with Et2O (2×5 mL) Na2CO3 saturated solution (10 mL) was added and the resulting solution was concentrated under reduced pressure. EtOH (15 mL) was added and precipitate was filtered off.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Fluoro-4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.